molecular formula C13H13NO4 B363516 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide CAS No. 497089-06-2

7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B363516
CAS No.: 497089-06-2
M. Wt: 247.25g/mol
InChI Key: DPIYMRXOOAIJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

    Hydroxylation: Introduction of the hydroxyl group at the 7-position can be done using selective hydroxylation reactions.

    Amidation: The carboxylic acid group at the 3-position can be converted to the carboxamide using reagents like isopropylamine and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, using large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form a ketone.

    Reduction: The carbonyl group at the 2-position can be reduced to form a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO₄.

    Reduction: Reagents like NaBH₄ or LiAlH₄.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of 7-keto-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide.

    Reduction: Formation of 7-hydroxy-2-hydroxy-N-(propan-2-yl)-2H-chromene-3-carboxamide.

    Substitution: Formation of various substituted chromene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide involves interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

    Pathways: Modulation of signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-2-oxo-2H-chromene-3-carboxamide: Lacks the isopropyl group.

    7-hydroxy-2-oxo-N-methyl-2H-chromene-3-carboxamide: Contains a methyl group instead of an isopropyl group.

Uniqueness

7-hydroxy-2-oxo-N-(propan-2-yl)-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

7-hydroxy-2-oxo-N-propan-2-ylchromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-7(2)14-12(16)10-5-8-3-4-9(15)6-11(8)18-13(10)17/h3-7,15H,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIYMRXOOAIJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.